

Spectroscopic Profile of 1-Isopropylpyrazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-isopropylpyrazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **1-isopropylpyrazole**. These values are predicted based on the analysis of similar pyrazole derivatives and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl3 Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5	d	~2.0	H-5
~7.4	d	~1.5	H-3
~6.2	t	~2.0	H-4
~4.6	sept	~6.7	CH (isopropyl)
~1.5	d	~6.7	CH₃ (isopropyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~138	C-3
~128	C-5
~105	C-4
~52	CH (isopropyl)
~23	CH₃ (isopropyl)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2975-2850	Strong	C-H stretch (aliphatic)
~1550	Medium	C=N stretch (pyrazole ring)
~1500, ~1460	Medium	C=C stretch (pyrazole ring)
~1380, ~1370	Medium	C-H bend (isopropyl gem- dimethyl)



MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
110	High	[M] ⁺ (Molecular Ion)
95	High	[M - CH ₃] ⁺
68	Medium	[M - C ₃ H ₆] ⁺
43	Very High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-isopropylpyrazole** (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. The 1 H and 1 C NMR spectra are recorded on a 400 MHz spectrometer. For 1 H NMR, the spectral width is set to cover the range of 0-10 ppm, and for 1 C NMR, the range is 0-150 ppm. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for 1 H and δ 77.16 ppm for 1 C).

Infrared (IR) Spectroscopy

The IR spectrum of neat **1-isopropylpyrazole** is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of $4000-400 \text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **1-isopropylpyrazole** in a volatile solvent (e.g., methanol or



dichloromethane) is introduced into the instrument, typically via direct injection or through a gas chromatography (GC) inlet. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-isopropylpyrazole**.

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